molecular formula C12H17NO B1485506 trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol CAS No. 2165538-96-3

trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol

Cat. No.: B1485506
CAS No.: 2165538-96-3
M. Wt: 191.27 g/mol
InChI Key: PEBHYTVYCLHGCA-VXGBXAGGSA-N
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Description

Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol: is a chemical compound that features a cyclobutan-1-ol ring with an amino group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the formation of a cyclobutane ring through the interaction of two alkenes under specific conditions . The reaction typically requires a catalyst and can be conducted under various conditions, including thermal or photochemical activation.

Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions involving cyclobutane-containing molecules.

    Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.

    Phenylethylamine: A compound with a phenylethyl group and an amino group, lacking the cyclobutane ring.

    Cyclobutylamine: A compound with a cyclobutane ring and an amino group, lacking the phenylethyl moiety.

Uniqueness: Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol is unique due to the combination of a cyclobutan-1-ol ring with an amino group attached to a phenylethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(2-phenylethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-6-11(12)13-9-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBHYTVYCLHGCA-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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